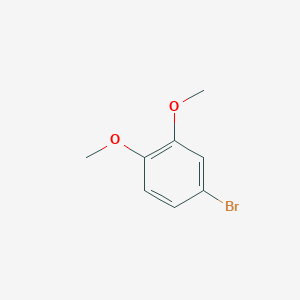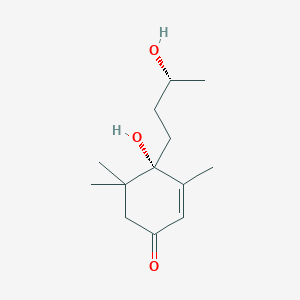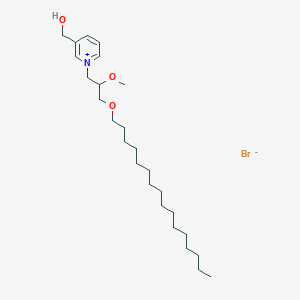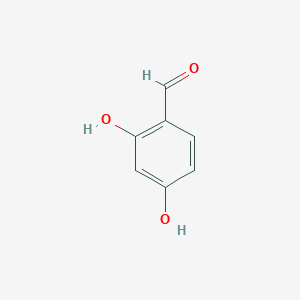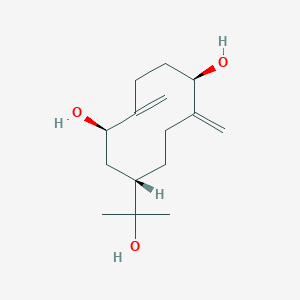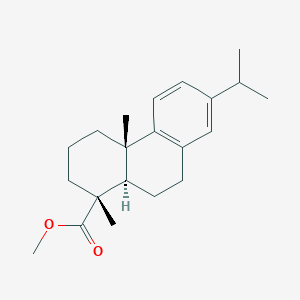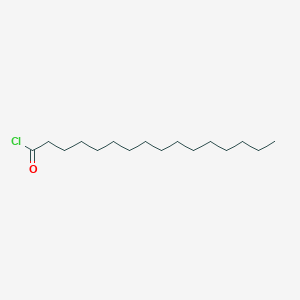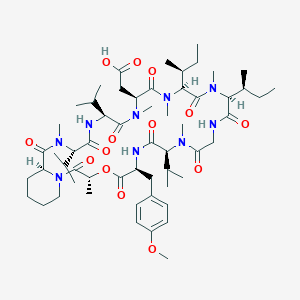
Cyclopeptolide 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopeptolide 1 is a natural product that belongs to the class of macrocyclic peptides. It was first isolated from the marine cyanobacterium Symploca sp. in 2005. Since then, it has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent. Cyclopeptolide 1 has shown promising results in various scientific studies, which has led to its synthesis and exploration of its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of Cyclopeptolide 1 is not fully understood. However, several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been found to inhibit the activity of NF-κB, a protein involved in the regulation of the immune response.
Biochemische Und Physiologische Effekte
Cyclopeptolide 1 has been found to exhibit several biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB. Additionally, it has been found to exhibit potent anti-microbial activity by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopeptolide 1 has several advantages and limitations for lab experiments. One advantage is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, its structural complexity makes it an interesting target for chemical synthesis. However, its limited availability and high cost can be a limitation for some experiments. Additionally, its potential toxicity and lack of specificity can also be a limitation.
Zukünftige Richtungen
There are several future directions for research on Cyclopeptolide 1. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, its anti-microbial activity could be further explored as a potential alternative to traditional antibiotics. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more specific and potent derivatives. Finally, the synthesis of Cyclopeptolide 1 and its derivatives could be optimized to improve its availability and reduce its cost.
Synthesemethoden
The synthesis of Cyclopeptolide 1 is a complex and challenging process due to its structural complexity. However, several research groups have successfully synthesized Cyclopeptolide 1 using different methods. The most common method is solid-phase peptide synthesis, which involves the stepwise assembly of amino acids on a solid support. Other methods include solution-phase synthesis and semisynthesis.
Wissenschaftliche Forschungsanwendungen
Cyclopeptolide 1 has been the subject of extensive research due to its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. Several studies have shown that Cyclopeptolide 1 has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. Cyclopeptolide 1 has also exhibited potent anti-microbial activity against several bacterial strains, making it a potential alternative to traditional antibiotics.
Eigenschaften
CAS-Nummer |
154429-12-6 |
|---|---|
Produktname |
Cyclopeptolide 1 |
Molekularformel |
C57H91N9O14 |
Molekulargewicht |
1126.4 g/mol |
IUPAC-Name |
2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid |
InChI |
InChI=1S/C57H91N9O14/c1-18-34(9)47-49(70)58-30-42(67)62(13)45(32(5)6)50(71)59-39(28-37-23-25-38(79-17)26-24-37)57(78)80-36(11)52(73)66-27-21-20-22-40(66)53(74)63(14)46(33(7)8)51(72)60-44(31(3)4)55(76)61(12)41(29-43(68)69)54(75)65(16)48(35(10)19-2)56(77)64(47)15/h23-26,31-36,39-41,44-48H,18-22,27-30H2,1-17H3,(H,58,70)(H,59,71)(H,60,72)(H,68,69)/t34-,35-,36+,39-,40-,41-,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
WRIUTPDMSISMSW-OJCSTHIPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)[C@@H](C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)CC)C)CC(=O)O)C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C |
Synonyme |
cyclopeptolide 1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



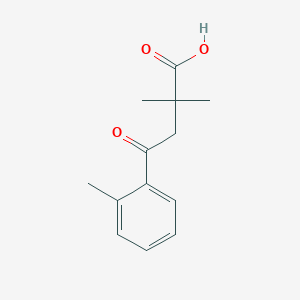
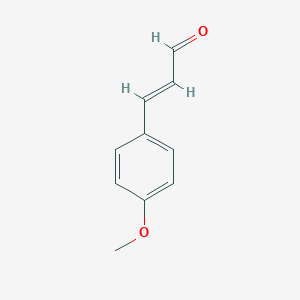
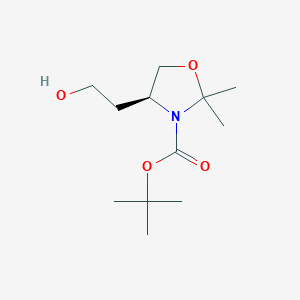
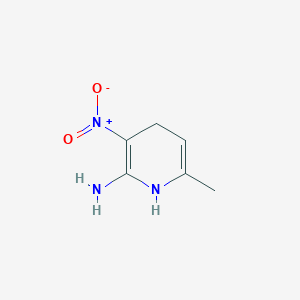
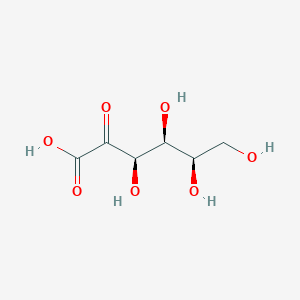
![4-[[[(4-Methylphenyl)sulfonyl]oxy]methyl]-2,6-pyridinedicarboxylic Acid 2,6-Dimethyl Ester](/img/structure/B120742.png)
